![molecular formula C32H24NP B12566732 Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane CAS No. 207278-66-8](/img/structure/B12566732.png)
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C32H24NP. It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to an imino group and a phenylethynyl-substituted phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane typically involves the reaction of 2-(phenylethynyl)aniline with triphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Starting Materials: 2-(phenylethynyl)aniline and triphenylphosphine.
Reaction Conditions: The reaction is conducted in an inert solvent such as toluene or THF, under nitrogen or argon atmosphere.
Industrial Production Methods
This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Coordination: The compound can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitronium ions (NO2+) can be used.
Coordination: Transition metals like palladium (Pd), platinum (Pt), and gold (Au) are often used in coordination chemistry.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Substitution: Various substituted phenylethynyl derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane largely depends on its role as a ligand. It can coordinate to metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
Molecular Targets and Pathways
Molecular Targets: Transition metal centers in catalytic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, but lacks the phenylethynyl and imino functionalities.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, used as a byproduct in many reactions.
Triphenyl(2-phenylethynyl)plumbane: A lead-containing analog with similar structural features.
Uniqueness
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is unique due to its combination of a phosphine ligand with an imino and phenylethynyl group. This provides it with distinct electronic and steric properties, making it a versatile ligand for various applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
207278-66-8 |
|---|---|
Molekularformel |
C32H24NP |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
triphenyl-[2-(2-phenylethynyl)phenyl]imino-λ5-phosphane |
InChI |
InChI=1S/C32H24NP/c1-5-15-27(16-6-1)25-26-28-17-13-14-24-32(28)33-34(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-24H |
InChI-Schlüssel |
GPEJIXUHIJLIMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



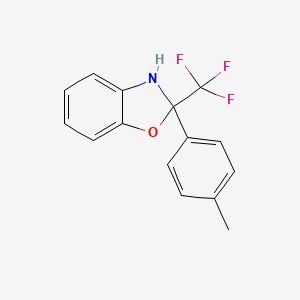

![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)

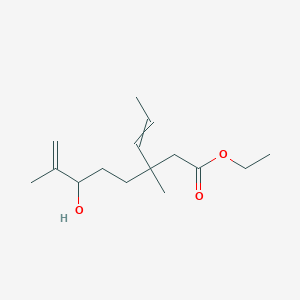
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

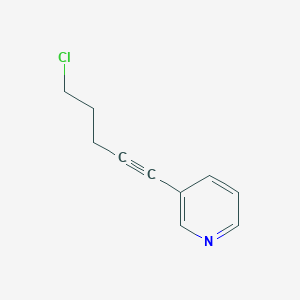
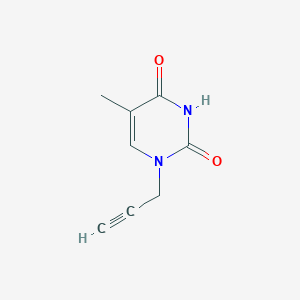
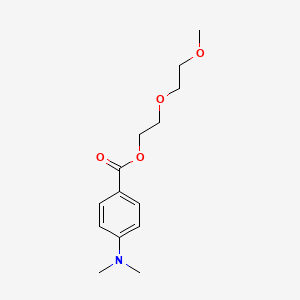
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
